Fostamatinib

Description

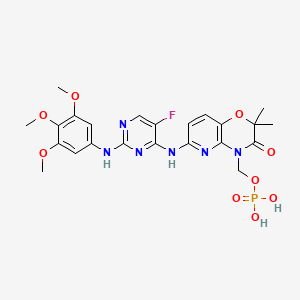

Structure

3D Structure

Properties

IUPAC Name |

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDRMWXFWHEQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009170 | |

| Record name | Fostamatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901119-35-5 | |

| Record name | Fostamatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901119-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostamatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0901119355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostamatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fostamatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTAMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ8A3S5101 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fostamatinib in Immune Thrombocytopenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. The primary pathogenic mechanism involves the production of autoantibodies against platelet surface glycoproteins, which leads to their destruction by macrophages in the spleen and liver. Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor that represents a targeted therapeutic approach to mitigate this platelet destruction. This guide provides a detailed overview of the mechanism of action of this compound in the context of ITP, supported by preclinical and clinical data, and outlines key experimental methodologies.

Core Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (SYK)

This compound is a prodrug that is rapidly converted to its active metabolite, R406, in the gut. R406 is a potent inhibitor of SYK, a non-receptor protein tyrosine kinase that plays a critical role in the intracellular signaling pathways of various immune cells, including macrophages.

In ITP, autoantibodies bind to platelets, marking them for destruction. These opsonized platelets then engage Fc gamma receptors (FcγR) on the surface of macrophages. This engagement triggers a signaling cascade that is dependent on SYK. By inhibiting SYK, this compound's active metabolite, R406, disrupts this signaling pathway, thereby preventing the phagocytosis of antibody-coated platelets and leading to an increase in platelet counts.[1]

The SYK-Dependent Signaling Pathway in Macrophages

The binding of antibody-coated platelets to FcγR on macrophages initiates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of these receptors. This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment and subsequent activation. Activated SYK then phosphorylates downstream signaling molecules, including phospholipase C gamma (PLCγ), which ultimately leads to cytoskeletal rearrangements necessary for phagocytosis. This compound, through R406, competitively inhibits the ATP-binding pocket of SYK, thus blocking its kinase activity and halting the entire downstream signaling cascade.[2][3]

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in adult patients with chronic ITP have been evaluated in Phase II and Phase III clinical trials. The data from these studies demonstrate a significant improvement in platelet counts for patients treated with this compound compared to placebo.

| Clinical Trial | Metric | This compound | Placebo | P-value |

| Phase II | Sustained Response | 50% | N/A | N/A |

| Transient Response | 25% | N/A | N/A | |

| Phase III (FIT-1 & FIT-2 Pooled) | Stable Response | 18% | 2% | 0.0003[4][5] |

| Overall Response | 43% | 14% | 0.0006[4][5] | |

| Open-Label Extension (FIT-3) | Overall Response (all this compound-treated) | 44% | N/A | N/A |

| Platelet Count Data (Phase III) | This compound Responders | Placebo |

| Median Platelet Count (Stable Responders) | 95 x 10⁹/L | 18 x 10⁹/L[4] |

| Median Platelet Count (Overall Responders) | 49 x 10⁹/L | 18 x 10⁹/L[4] |

| Median Baseline Platelet Count | 16 x 10⁹/L | 16 x 10⁹/L[5] |

Key Experimental Protocols

Preclinical Evaluation: ITP Mouse Model

A common method to evaluate the in vivo efficacy of ITP therapies is the use of a mouse model of passive ITP.

Methodology:

-

Induction of ITP: ITP is induced in mice (e.g., BALB/c strain) by the intravenous injection of an anti-platelet antibody, such as an anti-CD41 antibody. This leads to a rapid decrease in platelet count.

-

Treatment Administration: this compound or a vehicle control is administered orally to the mice, typically starting prior to or concurrently with the anti-platelet antibody injection.

-

Platelet Counting: Blood samples are collected at various time points, and platelet counts are determined using a hemocytometer or an automated cell counter.

-

Spleen Analysis: Spleens may be harvested for immunohistochemical analysis to assess macrophage infiltration and the levels of SYK and phosphorylated SYK (p-SYK).

Clinical Evaluation: Phase III FIT Trials

The pivotal Phase III clinical program for this compound in ITP consisted of two identical, randomized, double-blind, placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension study (FIT-3).

Methodology:

-

Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior therapy were enrolled. Key inclusion criteria included an average platelet count of <30,000/μL.[6]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either this compound or a matching placebo.[6]

-

Dosing: The starting dose of this compound was 100 mg twice daily, which could be escalated to 150 mg twice daily based on platelet response and tolerability.[6]

-

Primary Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL at four or more of the six scheduled visits between weeks 14 and 24 of treatment.[5]

-

Secondary Endpoints: Secondary endpoints included overall platelet response (at least one platelet count ≥50,000/μL within the first 12 weeks), safety, and tolerability.[5]

Conclusion

This compound offers a targeted therapeutic approach for the treatment of chronic ITP by inhibiting SYK, a key kinase in the FcγR-mediated phagocytosis of antibody-coated platelets by macrophages. This mechanism of action is supported by robust preclinical and clinical data, demonstrating the efficacy of this compound in increasing and maintaining platelet counts in a significant portion of patients with ITP who have had an insufficient response to other therapies. The well-defined mechanism and clinical benefits of this compound make it a valuable addition to the therapeutic landscape for ITP.

References

- 1. researchgate.net [researchgate.net]

- 2. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]

- 6. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spleen Tyrosine Kinase (SYK) Pathway and the Inhibitor Fostamatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that serves as a critical signaling mediator for a variety of cell surface receptors, particularly in hematopoietic cells.[1][2] It plays a central role in both adaptive and innate immunity, transducing signals from B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectins.[1][3] Dysregulation of the SYK pathway is implicated in numerous autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.[1] Fostamatinib, an orally administered SYK inhibitor, is the first in its class to receive FDA approval for the treatment of chronic immune thrombocytopenia (ITP), a condition characterized by antibody-mediated platelet destruction.[4] This guide provides a detailed examination of the SYK signaling pathway, the mechanism of action of this compound, a summary of its clinical efficacy, and an overview of key experimental protocols used in its evaluation.

The Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK Structure and Activation

SYK is a 72 kDa cytoplasmic protein kinase characterized by two N-terminal Src homology 2 (SH2) domains connected by a linker region (interdomain A), followed by a second linker (interdomain B) and a C-terminal kinase (catalytic) domain.[1][5] In a resting state, SYK is maintained in an auto-inhibited conformation.[5][6]

Activation is initiated following the engagement of immunoreceptors, such as FcRs or BCRs. This triggers the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the cytoplasmic tails of these receptors by Src-family kinases (SFKs).[3][7] The tandem SH2 domains of SYK recognize and bind to these dually phosphorylated ITAMs, which induces a conformational change that relieves the auto-inhibition.[6][8] This allows for the subsequent trans- and auto-phosphorylation of key tyrosine residues within SYK's activation loop and linker regions, leading to its full enzymatic activation.[5]

Downstream Signaling

Once activated, SYK phosphorylates a multitude of downstream adapter proteins and enzymes, initiating several signaling cascades that are crucial for cellular responses.[1][3] These pathways culminate in the activation of transcription factors that regulate gene expression for processes like proliferation, differentiation, and the production of inflammatory mediators.[9][10]

Table 1: Key Proteins and Pathways Downstream of SYK

| Protein/Pathway | Function in SYK Signaling |

|---|---|

| Phospholipase C gamma (PLCγ) | Activated by SYK, it hydrolyzes PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation, ultimately activating transcription factors like NFAT and NF-κB.[6] |

| Phosphoinositide 3-kinase (PI3K) | SYK activation leads to PI3K pathway stimulation, which is critical for cell survival, proliferation, and metabolic regulation through downstream effectors like Akt.[3][11] |

| Vav Family Proteins | These guanine nucleotide exchange factors are phosphorylated by SYK, leading to the activation of Rho-family GTPases (e.g., Rac1), which are essential for cytoskeletal rearrangements required for phagocytosis and cell migration.[6] |

| Mitogen-Activated Protein Kinase (MAPK) | SYK can activate the Ras-ERK pathway, which is involved in regulating cell proliferation, differentiation, and survival.[3][6] |

| CARD9/BCL10/MALT1 Pathway | In innate immune cells, SYK couples C-type lectin receptor signaling to this complex, leading to NF-κB activation and pro-inflammatory cytokine production.[1] |

This compound: A Therapeutic SYK Inhibitor

Mechanism of Action

This compound is an oral prodrug that is rapidly converted in the gut to its active metabolite, R406.[12][13] R406 acts as a potent and reversible inhibitor of SYK by competing with ATP for its binding site in the kinase domain.[10][14] This inhibition prevents the phosphorylation of downstream substrates, effectively blocking the entire signaling cascade.[12][14]

In the context of chronic ITP, the therapeutic effect of this compound is primarily achieved by inhibiting Fcγ receptor (FcγR) signaling in macrophages.[4][14] In ITP, platelets are opsonized (coated) with IgG autoantibodies. These antibody-coated platelets are then recognized by FcγRs on macrophages, primarily in the spleen, triggering a SYK-dependent signaling pathway that leads to phagocytosis and platelet destruction.[4] By blocking SYK, R406 interrupts this process, reducing the clearance of platelets and allowing their count to rise.[4][15]

In Vitro Activity

The active metabolite of this compound, R406, demonstrates high-affinity binding to the ATP pocket of the SYK enzyme.

Table 2: this compound (R406) In Vitro Activity

| Parameter | Value | Reference |

|---|---|---|

| Ki (Inhibition Constant) | 30 nM | [14] |

| IC50 (Half maximal inhibitory concentration) | 41 nM |[14] |

Clinical Efficacy of this compound in Chronic ITP

This compound was approved by the U.S. FDA on April 17, 2018, for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[16][17] Approval was based on data from two pivotal, identical Phase 3, randomized, double-blind, placebo-controlled trials (FIT-1 and FIT-2).[4][17]

Table 3: Efficacy of this compound in Phase 3 Clinical Trials (Pooled Data)

| Endpoint | This compound (n=101) | Placebo (n=49) | P-value | Reference |

|---|---|---|---|---|

| Stable Response ¹ | 18% (18 patients) | 2% (1 patient) | 0.0003 | [18][19] |

| Overall Response ² | 43% (43 patients) | 14% (7 patients) | 0.0006 | [18][19] |

¹ Stable Response: Platelet count ≥50,000/µL on at least 4 of the 6 visits between Weeks 14 to 24.[17] ² Overall Response: At least one platelet count ≥50,000/µL during weeks 1 to 12.[19]

Long-term open-label extension studies have shown that responses to this compound can be durable, with many patients maintaining platelet counts ≥50,000/µL for over a year.[19][20]

Safety and Tolerability

This compound is generally manageable in terms of side effects. The most commonly reported adverse events are gastrointestinal and cardiovascular in nature.

Table 4: Common Adverse Events with this compound in Phase 3 Trials (≥10% Incidence)

| Adverse Event | This compound (n=101) | Placebo (n=49) | Reference |

|---|---|---|---|

| Diarrhea | 31% | 15% | [18] |

| Hypertension | 28% | 13% | [18] |

| Nausea | 19% | 8% | [18] |

| Dizziness | 11% | 8% | [18] |

| ALT Increase | 11% | 0% |[18] |

Serious adverse drug reactions included febrile neutropenia, diarrhea, pneumonia, and hypertensive crisis, each occurring in 1% of patients receiving this compound.[17]

Key Experimental Protocols

Evaluating the SYK pathway and the effects of inhibitors like this compound involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor (e.g., R406) required to inhibit 50% of the SYK enzyme's activity.

Methodology:

-

Reagents and Materials: Purified recombinant human SYK enzyme, a synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence detection system), kinase assay buffer, inhibitor stock solution, and a detection system (scintillation counter or fluorescence plate reader).

-

Procedure: a. Prepare serial dilutions of the inhibitor (R406) in the kinase assay buffer. b. In a microplate, add the SYK enzyme, the peptide substrate, and the various concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing away unincorporated [γ-³²P]ATP and measuring the remaining radioactivity on the membrane.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Immunoprecipitation and Western Blotting for Phospho-SYK

Objective: To assess the phosphorylation status of SYK in cells following receptor stimulation and inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: a. Culture appropriate cells (e.g., macrophages, B-cells) to a suitable density. b. Pre-treat cells with various concentrations of this compound/R406 or a vehicle control for a defined period. c. Stimulate the cells with an appropriate agonist (e.g., cross-linked antibodies to engage FcRs or BCRs) for a short period (e.g., 2-10 minutes) to induce SYK phosphorylation. Include an unstimulated control.

-

Cell Lysis: a. Immediately place cells on ice and wash with ice-cold PBS. b. Lyse the cells using an ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. c. Clarify the lysates by centrifugation to remove cellular debris.

-

Immunoprecipitation (IP): a. Determine the protein concentration of each lysate. b. Incubate equal amounts of protein from each sample with an anti-SYK antibody overnight at 4°C with gentle rotation. c. Add Protein A/G beads to capture the antibody-SYK complexes and incubate for an additional 1-2 hours. d. Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

-

Western Blotting: a. Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Probe the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) to detect phosphorylated SYK. e. After imaging, the membrane can be stripped and re-probed with a primary antibody against total SYK to confirm equal loading of the immunoprecipitated protein.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and an appropriate substrate/imager to visualize the protein bands. The intensity of the phosphotyrosine band relative to the total SYK band indicates the level of activation.

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 13. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Mechanism of Action | TAVALISSE® (this compound disodium hexahydrate) tablets [tavalissehcp.com]

- 16. Tavalisse (this compound Disodium Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]

- 17. FDA approves this compound tablets for ITP | FDA [fda.gov]

- 18. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]

Fostamatinib's Impact on Fc Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fostamatinib is an orally administered small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of signal transduction downstream of various immune receptors. Its approval for the treatment of chronic immune thrombocytopenia (ITP) in adults has highlighted the therapeutic potential of targeting the Syk-mediated signaling pathway. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its effects on Fc receptor (FcR) signaling, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams.

This compound is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][2] R406 is a potent inhibitor of Syk, a non-receptor tyrosine kinase that plays a crucial role in the intracellular signaling pathways of numerous immune cells, including macrophages, neutrophils, mast cells, and B cells.[1][3][4] By inhibiting Syk, this compound effectively disrupts key processes that drive antibody-mediated cellular responses.

Mechanism of Action: Inhibition of the FcγR Signaling Cascade

In diseases like ITP, autoantibodies bind to platelet surface antigens, marking them for destruction. These antibody-coated platelets are recognized by Fc gamma receptors (FcγR) on the surface of macrophages, primarily in the spleen.[1][5] This engagement triggers a signaling cascade that results in phagocytosis and the subsequent destruction of the platelets.

The signaling process is initiated by the clustering of FcγRs, which leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's cytoplasmic domain by Src family kinases.[6][7] Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, recruiting it to the receptor complex. This recruitment leads to the phosphorylation and activation of Syk itself.

Once activated, Syk phosphorylates a range of downstream effector molecules, including PLCγ, which ultimately orchestrates the cytoskeletal rearrangements necessary for phagocytosis.[5][8] this compound's active metabolite, R406, acts as an ATP-competitive inhibitor of Syk, preventing its activation and halting the downstream signaling cascade.[9] This blockade of FcR-triggered, Syk-dependent cytoskeletal rearrangement prevents the phagocytosis of antibody-coated platelets, representing a targeted therapeutic mechanism in ITP.[5][10]

Beyond FcγR, Syk is also a key mediator for other immune receptors, including the B-cell receptor (BCR).[3][11] this compound has been shown to inhibit BCR signaling, which may reduce autoantibody production over time, and also affects signaling from FcεRI in mast cells, which is relevant in allergic responses.[4][12]

Quantitative Data

The efficacy of this compound and its active metabolite R406 has been quantified in various assays, from biochemical kinase inhibition to clinical trial endpoints.

Table 1: Clinical Efficacy of this compound in Chronic ITP (Pooled Phase 3 FIT Trials)

The FIT1 and FIT2 trials were parallel, multicenter, randomized, double-blind, placebo-controlled studies evaluating this compound in patients with persistent or chronic ITP.[13][14]

| Endpoint | This compound (n=101) | Placebo (n=49) | p-value |

| Stable Response ¹ | 18% | 2% | 0.007[15] |

| Overall Response ² | 43% | 14% | 0.0006[13] |

| Median Time to Response | 15 days | N/A | N/A[13] |

¹Stable Response: Platelet count ≥50,000/μL on at least 4 of the 6 scheduled visits between weeks 14 and 24.[16] ²Overall Response: At least one platelet count >50,000/μL within the first 12 weeks.[13]

Table 2: Common Adverse Events with this compound (Pooled Phase 3 FIT Trials)

The most frequently reported adverse events in the Phase 3 trials were generally mild to moderate.[13][17]

| Adverse Event | This compound (n=101) | Placebo (n=49) |

| Diarrhea | 31% | 15% |

| Hypertension | 28% | 13% |

| Nausea | 19% | 8% |

| Dizziness | 11% | 8% |

| ALT Increase | 11% | 0% |

Experimental Protocols

Evaluating the effect of Syk inhibitors like this compound on Fc receptor signaling involves specific cellular and biochemical assays.

Macrophage-Mediated Platelet Phagocytosis Assay

This cellular assay is fundamental to demonstrating this compound's mechanism of inhibiting platelet destruction.

Objective: To quantify the ability of R406 (the active metabolite of this compound) to inhibit the phagocytosis of antibody-opsonized platelets by macrophages in vitro.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1, differentiated into a macrophage phenotype with PMA) or primary human monocyte-derived macrophages.

-

Platelet Preparation: Isolate human platelets from healthy donor blood. Label the platelets with a fluorescent dye (e.g., Calcein-AM or a pH-sensitive dye like pHrodo Red) for visualization and quantification.

-

Opsonization: Incubate the fluorescently labeled platelets with an anti-platelet antibody (e.g., anti-CD41) or plasma from an ITP patient to opsonize them (coat them with antibodies).

-

Drug Treatment: Pre-incubate the cultured macrophages with varying concentrations of R406 or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Co-incubation: Add the opsonized platelets to the macrophage culture plates and incubate to allow for phagocytosis (typically 1-3 hours).

-

Quenching & Analysis:

-

Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of any non-ingested, surface-bound platelets.

-

Analyze the macrophages using flow cytometry to measure the percentage of fluorescent macrophages (cells that have phagocytosed platelets) and the mean fluorescence intensity (indicating the quantity of platelets ingested per macrophage).

-

Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

-

-

Data Interpretation: Calculate the IC50 value of R406 for the inhibition of phagocytosis by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Syk Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of R406 on the enzymatic activity of the Syk protein.

Objective: To determine the IC50 of R406 for recombinant human Syk kinase.

Methodology:

-

Reagents:

-

Recombinant human Syk enzyme.

-

A generic tyrosine kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

ATP (often radiolabeled with ³²P or ³³P, or used in a fluorescence/luminescence-based system).

-

Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES).

-

R406 at various concentrations.

-

-

Reaction Setup: In a microplate, combine the kinase buffer, Syk enzyme, substrate peptide, and varying concentrations of R406 or vehicle control.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Termination & Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that binds the peptide substrate but not free ATP. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the radioactivity of the incorporated phosphate on the substrate using a scintillation counter.

-

Luminescence-based Assay (e.g., Kinase-Glo®): After the reaction, add a detection reagent that measures the amount of ATP remaining in the well. The signal is inversely correlated with kinase activity (higher activity = less ATP remaining = lower signal).

-

-

Data Analysis: Convert the raw data (e.g., counts per minute or relative light units) to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of R406 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

This compound represents a targeted therapy that precisely intervenes in Fc receptor signaling by inhibiting Syk. Its mechanism of action directly addresses the pathophysiology of antibody-mediated platelet destruction in ITP. The quantitative data from clinical trials demonstrate its efficacy in raising and maintaining platelet counts in a significant portion of refractory patients. The experimental protocols detailed herein provide a framework for researchers to further investigate the biochemical and cellular effects of Syk inhibitors on FcR and other immune signaling pathways. Understanding these core mechanisms is essential for the continued development and application of this class of drugs in ITP and other immune-mediated diseases.

References

- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Syk inhibitor prodrug for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound: a review of its clinical efficacy and safety in the management of chronic adult immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 15. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rigel's this compound Meets Primary Endpoint in Phase 3 Study in Chronic ITP [prnewswire.com]

- 17. This compound Side Effects: Common, Severe, Long Term [drugs.com]

Preclinical Efficacy of Fostamatinib in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostamatinib is an oral small-molecule inhibitor of spleen tyrosine kinase (Syk), a critical component of signal transduction in various immune cells. Its active metabolite, R406, has demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, and its efficacy in models of immune thrombocytopenia (ITP), rheumatoid arthritis (RA), and autoimmune hemolytic anemia (AIHA). Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a thorough technical resource for researchers and drug development professionals.

This compound's Mechanism of Action: Syk Inhibition

This compound is a prodrug that is rapidly converted to its active metabolite, R406, in vivo.[1] R406 is a potent inhibitor of Syk, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, neutrophils, and mast cells.[2] Syk is a key mediator of signaling downstream of immunoreceptors such as Fc receptors (FcR) and B-cell receptors (BCR).[3][4][5]

Upon engagement of these receptors by immune complexes (e.g., antibody-coated cells), Syk is activated, triggering a cascade of downstream signaling events.[3][6] This leads to various cellular responses, including phagocytosis, degranulation, and the production of pro-inflammatory cytokines, which are central to the pathology of many autoimmune diseases.[6][7] By inhibiting Syk, this compound effectively blocks these processes, thereby reducing immune-mediated tissue damage.[2][8] For instance, in immune thrombocytopenia, this compound's inhibition of Syk in macrophages prevents the phagocytosis of antibody-coated platelets.[8][9][10]

Preclinical Studies in Autoimmune Models

This compound has been evaluated in a variety of animal models of autoimmune diseases, demonstrating its broad therapeutic potential.[11]

Immune Thrombocytopenia (ITP)

Animal Model: Passive ITP is induced in mice, typically BALB/c, through the intravenous injection of an anti-platelet antibody, such as anti-CD41 antibody. This leads to the opsonization of platelets and their subsequent clearance by macrophages in the spleen and liver, mimicking the primary mechanism of ITP in humans.[9]

Experimental Protocol:

-

Induction of ITP: Mice are intravenously injected with a specific dose of anti-CD41 antibody to induce thrombocytopenia.

-

Treatment: this compound is administered orally, typically at doses ranging from 25-40 mg/kg, either prior to or following the induction of ITP.[12] A vehicle control group is also included.

-

Monitoring: Platelet counts are monitored at various time points post-induction using a hemocytometer to assess the severity of thrombocytopenia and the therapeutic effect of this compound.

-

Endpoint Analysis: The primary endpoint is the prevention or reversal of the decline in platelet counts compared to the vehicle-treated group.

Quantitative Data:

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Mouse (Passive ITP) | This compound | 25–40 mg/kg | Significantly protected mice from developing thrombocytopenia compared to vehicle. | [12] |

| Mouse (Passive ITP) | This compound | 3 gr/kg (p.o.) | Improved thrombocytopenia by acting on the Syk pathway. | [9] |

Rheumatoid Arthritis (RA)

Animal Model: Collagen-induced arthritis (CIA) is a widely used mouse model for RA. Susceptible strains of mice are immunized with type II collagen, leading to an autoimmune response characterized by joint inflammation, synovitis, and bone erosion, which are hallmarks of human RA.

Experimental Protocol:

-

Induction of CIA: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.

-

Treatment: this compound is administered orally once or twice daily, starting either before or after the onset of clinical signs of arthritis.

-

Clinical Assessment: The severity of arthritis is scored based on paw swelling and erythema.

-

Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-collagen antibodies are measured.

Quantitative Data:

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Mouse (CIA) | This compound (R788) | 100 mg bid | 67% ACR20 response at 6 months vs 35% for placebo. | [13] |

| Mouse (CIA) | This compound (R788) | 150 mg qd | 57% ACR20 response at 6 months vs 35% for placebo. | [13] |

| Mouse (CIA) | This compound (R788) | 100 mg bid | 43% ACR50 response at 6 months vs 19% for placebo. | [13] |

| Mouse (CIA) | This compound (R788) | 150 mg qd | 32% ACR50 response at 6 months vs 19% for placebo. | [13] |

| Mouse (CIA) | This compound | Not specified | Prevents bone erosions by dampening inflammation and cytokine production. | [3] |

Autoimmune Hemolytic Anemia (AIHA)

Animal Model: Similar to the ITP model, a passive model of AIHA can be induced in mice by transferring antibodies against red blood cells (RBCs). This leads to the destruction of RBCs and subsequent anemia.

Experimental Protocol:

-

Induction of AIHA: Mice receive an injection of anti-RBC antibodies.

-

Treatment: this compound or a vehicle control is administered orally.

-

Monitoring: Hemoglobin levels and red blood cell counts are measured to assess the degree of anemia.

-

Endpoint Analysis: The primary endpoint is the prevention of a drop in hemoglobin and RBC counts in the this compound-treated group compared to the control group.

Quantitative Data:

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Mouse (Antibody-induced anemia) | This compound | Not specified | Significantly protected against antibody-induced anemia compared to vehicle. | [1] |

| Mouse (AIHA model) | This compound | Not specified | Prevented the development of hemolytic anemia in a passive transfer model. | [12] |

Systemic Lupus Erythematosus (SLE)

While direct preclinical studies of this compound in mouse models of SLE are less extensively published in the provided results, the known mechanism of action strongly suggests its potential therapeutic utility. Mouse models of SLE, such as the NZB/W F1 and MRL/lpr strains, are characterized by the production of autoantibodies, formation of immune complexes, and subsequent organ damage, particularly lupus nephritis.[14][15][16] The pathogenesis of these models involves B-cell hyperactivity and immune complex-mediated inflammation, both of which are processes dependent on Syk signaling.[6][17] Therefore, by inhibiting Syk, this compound is hypothesized to ameliorate disease in these models by reducing autoantibody production and blocking Fc receptor-mediated inflammation.

Conclusion

The preclinical data for this compound robustly support its mechanism of action as a Syk inhibitor and demonstrate its efficacy across a range of autoimmune disease models. In models of ITP, RA, and AIHA, this compound has been shown to prevent or ameliorate disease by targeting the underlying Syk-dependent pathogenic processes. These findings have provided a strong rationale for the clinical development of this compound and have translated into successful clinical trials, particularly in ITP.[10][12][18][19] Further investigation into the preclinical efficacy of this compound in other autoimmune conditions, such as SLE, is warranted and holds significant promise. This technical guide summarizes the key preclinical evidence, providing a valuable resource for the ongoing research and development of Syk inhibitors for the treatment of autoimmune diseases.

References

- 1. This compound for the treatment of warm antibody autoimmune hemolytic anemia: Phase 2, multicenter, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 3. Syk kinase as a treatment target for therapy in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound shows positive response in rheumatoid arthritis patients - Drug Discovery Today [drugdiscoverytoday.com]

- 14. Animal models of systemic lupus erythematosus and their applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Are lupus animal models useful for understanding and developing new therapies for human SLE? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound More Effective Earlier in Treatment for Immune Thrombocytopenia [ashclinicalnews.org]

- 19. This compound produces responses in ITP | MDedge [mdedge.com]

Fostamatinib's Role in Hematological Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, has emerged as a significant therapeutic agent in the landscape of hematological malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the role of this compound in treating various blood cancers. Through its active metabolite R406, this compound effectively targets the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in many B-cell malignancies. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Hematological malignancies, a diverse group of cancers affecting the blood, bone marrow, and lymphatic system, present ongoing therapeutic challenges. Many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Follicular Lymphoma (FL), are characterized by dysregulated B-cell receptor (BCR) signaling.[1][2] Spleen tyrosine kinase (SYK) is a pivotal non-receptor tyrosine kinase that plays a crucial role in transducing signals downstream of the BCR.[3][4] Its activation initiates a cascade of events promoting cell survival, proliferation, and differentiation.[5][6] Consequently, SYK has become an attractive therapeutic target.

This compound (R788) is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[7] R406 is a potent inhibitor of SYK, and by extension, the BCR signaling pathway.[1] This targeted inhibition has shown promising clinical activity in various hematological malignancies.[1][8] This guide aims to provide a detailed technical resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound's therapeutic effect in hematological malignancies is primarily mediated by the inhibition of SYK by its active metabolite, R406.

The B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for the development, survival, and activation of B-lymphocytes. In many B-cell cancers, this pathway is constitutively active, driving malignant cell proliferation and survival. The binding of an antigen to the BCR triggers a signaling cascade initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79a and CD79b subunits of the BCR complex by SRC family kinases such as LYN.[5][9]

Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation.[3][9] Activated SYK then phosphorylates downstream adaptor proteins and enzymes, including B-cell linker (BLNK), Bruton's tyrosine kinase (BTK), and phospholipase C gamma 2 (PLCγ2).[5][6] This leads to the activation of several key signaling cascades, including:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

-

NF-κB Pathway: A critical regulator of inflammation, immunity, and cell survival.[1][5]

Inhibition by R406

R406 acts as an ATP-competitive inhibitor of SYK, binding to the kinase domain and preventing its catalytic activity.[10] By inhibiting SYK, R406 effectively blocks the entire downstream signaling cascade originating from the BCR. This disruption of pro-survival signaling leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells that are dependent on the BCR pathway.[1][10]

Figure 1: this compound's Inhibition of the BCR-SYK Signaling Pathway.

Preclinical Data

In Vitro Efficacy

The active metabolite of this compound, R406, has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of hematological malignancy cell lines.

| Cell Line | Malignancy Type | IC50 (µM) of R406 | Reference |

| Ramos | Burkitt's Lymphoma | 0.625 - 2.5 | [11] |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~1.0 | [10] |

| SUDHL-6 | Diffuse Large B-cell Lymphoma | ~1.0 | [10] |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma | ~1.0 | [10] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | >10.0 (Resistant) | [10] |

| Primary CLL cells | Chronic Lymphocytic Leukemia | Varies | [4] |

| MV4-11 | Acute Myeloid Leukemia | ~0.1 (this compound) | [12] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

In Vivo Efficacy

This compound has shown significant efficacy in preclinical animal models of hematological malignancies. In the Eµ-TCL1 transgenic mouse model of CLL, treatment with this compound (R788) resulted in reduced proliferation and survival of malignant B-cells and significantly prolonged the survival of the treated animals.[3] The growth-inhibitory effect was attributed to the inhibition of antigen-dependent BCR signaling.[3] Similarly, in murine models of non-Hodgkin's lymphoma (NHL), this compound reduced tumor burden and prolonged survival.[13]

Clinical Data

This compound has been evaluated in several clinical trials for various hematological malignancies, demonstrating notable clinical activity.

| Malignancy Type | Clinical Trial | Number of Patients | Dosing Regimen | Objective Response Rate (ORR) | Key Adverse Events | Reference |

| CLL/SLL | Phase 1/2 (NCT00446095) | 11 | 200 mg BID | 55% | Diarrhea, fatigue, cytopenias, hypertension | [1] |

| DLBCL | Phase 1/2 (NCT00446095) | 23 | 200 mg BID | 22% | Diarrhea, fatigue, cytopenias, hypertension | [1] |

| MCL | Phase 1/2 (NCT00446095) | 9 | 200 mg BID | 11% | Diarrhea, fatigue, cytopenias, hypertension | [1] |

| FL | Phase 1/2 (NCT00446095) | 21 | 200 mg BID | 10% | Diarrhea, fatigue, cytopenias, hypertension | [1] |

BID: twice daily

Common toxicities associated with this compound treatment include diarrhea, fatigue, cytopenias (neutropenia, thrombocytopenia), and hypertension.[1] These adverse events are generally manageable with supportive care and dose modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in hematological malignancies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on the proliferation of hematological malignancy cell lines.[14][15][16][17]

Figure 2: Workflow for a typical MTT cell viability assay.

Materials:

-

Hematological malignancy cell lines

-

Complete culture medium

-

This compound or R406

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Prepare serial dilutions of this compound or R406 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis and necrosis by this compound.[3][4][6][10][13][16][18][19]

Materials:

-

Hematological malignancy cell lines

-

This compound or R406

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound or R406 for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of BCR Signaling Proteins

This protocol details the detection of phosphorylated (activated) forms of key BCR signaling proteins.[20][21]

Materials:

-

Hematological malignancy cell lines

-

This compound or R406

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound or R406 for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe for total protein levels as a loading control.

Flow Cytometry Analysis of Cell Activation Markers

This protocol is used to assess the effect of this compound on the expression of activation markers on CLL cells.[9][17][19][20][22][23][24]

Materials:

-

Primary CLL patient samples or CLL cell lines

-

This compound

-

Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD5, anti-CD69, anti-CD86, anti-CD38)

-

Flow cytometer

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient samples by Ficoll-Paque density gradient centrifugation.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash the cells with PBS containing 2% FBS.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Acquire data on a flow cytometer and analyze the expression of activation markers on the CD19+/CD5+ CLL cell population.

Quantitative Real-Time PCR (qRT-PCR) for BCR Signature Genes

This protocol allows for the quantification of changes in the expression of genes downstream of the BCR in response to this compound.[7][11][25][26][27][28][29][30]

Materials:

-

Hematological malignancy cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers (see table below for examples)

-

Real-time PCR instrument

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| BCR | CTCTGCTCTACAAGCCTGTGGA | CCTCATTGATGCTGGACAGGAAG |

| SYK | GAGCTGGATTACAAGACCGAGG | TCATGTCCTTCAGCACGAAGTC |

| BTK | AGTGGATCCAGAGGTTGGTG | TGGTTCTTCAGGGAGTCAGG |

| PLCG2 | AAGATGCTGGCCATCAAGATCC | CTTGAGGTCGTTGAAGAGCAC |

| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |

Note: Primer sequences should be validated for specificity and efficiency before use.

Procedure:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a master mix, primers, and cDNA template.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).

Conclusion

This compound, through its active metabolite R406, represents a promising targeted therapy for a range of hematological malignancies. Its mechanism of action, centered on the inhibition of SYK and the BCR signaling pathway, provides a strong rationale for its use in B-cell cancers. Preclinical and clinical data have demonstrated its efficacy in inducing apoptosis, inhibiting proliferation, and achieving clinical responses in patients with CLL, DLBCL, and other lymphomas. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects and therapeutic potential of this compound. As our understanding of the molecular drivers of hematological malignancies continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the management of these diseases. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance the efficacy of this compound in this patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia | Haematologica [haematologica.org]

- 3. The Syk inhibitor this compound disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deep sequencing of B cell receptor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. broadpharm.com [broadpharm.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Novel Flow Cytometric Antibody Panel and Dedicated Analysis Algorithm for Automated Fully Standardized Minimal Residual Disease Detection in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biologi.ub.ac.id [biologi.ub.ac.id]

- 20. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Standardization of Workflow and Flow Cytometry Panels for Quantitative Expression Profiling of Surface Antigens on Blood Leukocyte Subsets: An HCDM CDMaps Initiative - PMC [pmc.ncbi.nlm.nih.gov]

- 24. precisionformedicine.com [precisionformedicine.com]

- 25. origene.com [origene.com]

- 26. GeneQuery™ Human B Cell Receptor Signaling Pathway qPCR Array Kit... [sciencellonline.com]

- 27. genscript.com [genscript.com]

- 28. B-cell receptor repertoire sequencing: Deeper digging into the mechanisms and clinical aspects of immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 30. medic.upm.edu.my [medic.upm.edu.my]

Fostamatinib's Impact on Transitional B-Cell Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostamatinib, an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk), has demonstrated clinical efficacy in various autoimmune diseases and lymphoid malignancies.[1][2] Its mechanism of action centers on the disruption of B-cell receptor (BCR) signaling, a critical pathway for B-cell development, activation, and survival.[3][4] This technical guide provides an in-depth analysis of this compound's specific impact on transitional B-cell development, a crucial stage in B-lymphocyte maturation. Recent studies have shown that short-term administration of this compound leads to a significant and selective depletion of transitional B-cells without substantially affecting mature B-cell populations.[1][2] This targeted effect offers valuable insights into the drug's mechanism of action and its potential therapeutic applications. This document will detail the quantitative effects of this compound on B-cell subsets, provide comprehensive experimental protocols for relevant assays, and visualize the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative impact of this compound on various B-cell populations as observed in clinical studies. Short-term treatment with this compound has been shown to selectively deplete transitional B-cell populations in the peripheral blood.

| B-Cell Subset | Change with this compound Treatment | Statistical Significance (p-value) | Reference |

| Total CD19+ B-Cells | No significant change | > 0.05 | [1] |

| Early Transitional (T1/T2) B-Cells | Rapid and significant depletion | 0.0029 (at 1 month) | [1] |

| Late Transitional (T3) B-Cells | Decrease of a lesser magnitude | 0.02 (at 2 months) | [1] |

| Naïve B-Cells | Concomitant increase | 0.0059 | [1] |

| Mature B-Cells | No significant change in the short term | > 0.05 | [1][2] |

| IL-10 Producing B-Cells | Remained relatively constant | > 0.05 | [1] |

Experimental Protocols

Immunophenotyping of Transitional B-Cells by Flow Cytometry

This protocol outlines the methodology for identifying and quantifying transitional B-cell subsets from human peripheral blood mononuclear cells (PBMCs).

a. Sample Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum and 0.05% sodium azide).

b. Antibody Staining:

-

Aliquot approximately 1-2 x 10^6 PBMCs per tube.

-

Add a pre-titered cocktail of fluorescently conjugated monoclonal antibodies to identify B-cell subsets. A typical panel for transitional B-cells includes:

-

CD19 (pan B-cell marker)

-

CD24 (highly expressed on transitional B-cells)

-

CD38 (highly expressed on transitional B-cells)

-

IgD (to differentiate transitional and naïve B-cells)

-

CD27 (to distinguish naïve and memory B-cells)

-

CD10 (marker for early B-cell subsets)

-

-

Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometric analysis.

c. Flow Cytometry Analysis:

-

Acquire the stained samples on a calibrated flow cytometer.

-

Collect a sufficient number of events (typically >100,000 events in the lymphocyte gate) for robust statistical analysis.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Within the lymphocyte gate, identify B-cells as CD19-positive.

-

From the CD19+ population, identify transitional B-cells based on their characteristic high expression of CD24 and CD38 (CD24hiCD38hi).

-

Further delineate transitional B-cell subsets:

-

T1: CD19+CD24hiCD38hiIgD+CD27-CD10+

-

T2: CD19+CD24hiCD38hiIgD+CD27-CD10-

-

T3: CD19+CD24hiCD38lo/intIgD+CD27-

-

Analysis of BCR Signaling Pathway Components

This protocol describes the methodology for assessing the phosphorylation status of key downstream targets of Syk following this compound treatment.

a. Cell Stimulation and Lysis:

-

Isolate B-cells from PBMCs using negative selection magnetic beads.

-

Treat the purified B-cells with this compound or a vehicle control for a specified time.

-

Stimulate the B-cells by cross-linking the BCR with anti-IgM antibodies for a short period (e.g., 2-5 minutes).

-

Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

b. Western Blotting:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Syk, BTK, and ERK.

-

Also, probe separate membranes with antibodies against the total forms of these proteins to serve as loading controls.

-

Wash the membranes and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Experimental Workflows

BCR Signaling Pathway and the Impact of this compound

The B-cell receptor signaling cascade is essential for B-cell development, survival, and activation. Spleen tyrosine kinase (Syk) is a critical proximal kinase in this pathway. Upon BCR engagement with an antigen, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated. Activated Syk then phosphorylates and activates a host of downstream signaling molecules, including Bruton's tyrosine kinase (BTK) and Phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors such as NF-κB and MAP kinases like ERK. This signaling cascade is crucial for the survival and maturation of transitional B-cells.

This compound, as a potent inhibitor of Syk, blocks the initiation of this signaling cascade. By preventing the phosphorylation and activation of Syk, this compound effectively abrogates the downstream signaling events necessary for the survival and maturation of transitional B-cells, leading to their depletion.

Caption: this compound inhibits Syk, blocking downstream BCR signaling.

Experimental Workflow: Assessing this compound's Effect on Transitional B-Cells

The following diagram illustrates the typical experimental workflow to investigate the in vivo effects of this compound on transitional B-cell populations in a clinical or pre-clinical setting.

Caption: Workflow for analyzing this compound's effect on B-cells.

Logical Relationship: this compound's Mechanism of Transitional B-Cell Depletion

This diagram illustrates the logical progression from this compound administration to the observed depletion of transitional B-cells.

Caption: this compound's path to transitional B-cell depletion.

Conclusion

This compound's targeted inhibition of Syk provides a precise mechanism for modulating B-cell development. The selective depletion of transitional B-cells highlights their dependence on tonic BCR signaling for survival and maturation. This specific effect, without a significant immediate impact on mature B-cell populations, underscores the potential of this compound as a therapeutic agent that can temper aberrant B-cell activity in autoimmune diseases and malignancies while potentially preserving long-term humoral immunity. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and leverage the immunomodulatory properties of this compound. Further investigation into the long-term effects of this compound on B-cell homeostasis and function is warranted to fully elucidate its therapeutic potential.

References

- 1. kumc.edu [kumc.edu]

- 2. SYK expression level distinguishes control from BRCA1-mutated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Syk Inhibition with this compound Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]

Beyond SYK: An In-depth Technical Guide to the Off-Target Molecular Interactions of Fostamatinib

For Researchers, Scientists, and Drug Development Professionals

Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, is approved for the treatment of chronic immune thrombocytopenia (ITP). It is a prodrug that is rapidly converted in vivo to its active metabolite, R406, which exerts the therapeutic effect by inhibiting SYK-dependent signaling in immune cells. However, comprehensive in vitro pharmacological profiling has revealed that R406 is not entirely specific for SYK. At therapeutically relevant concentrations, R406 interacts with a range of other molecular targets, which may contribute to both its adverse effect profile and potential for drug repurposing. This guide provides a detailed overview of the known molecular targets of this compound's active metabolite, R406, beyond SYK, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Analysis of Off-Target Kinase Inhibition

The inhibitory activity of R406 has been assessed against a broad panel of protein kinases. The following tables summarize the binding affinities (Kd) and functional inhibitory concentrations (IC50) for a selection of key off-targets. These data demonstrate that while R406 is a potent SYK inhibitor, it also affects other kinases, some with high affinity.

Table 1: R406 Kinase Binding Affinities (pKd)

| Kinase Target | Gene Symbol | pKd | Kd (nm) |

| Spleen Tyrosine Kinase | SYK | 7.92 | 12 |

| Fms-like Tyrosine Kinase 3 | FLT3 | 8.82 | 1.5 |

| Proto-oncogene Tyrosine-protein Kinase RET | RET | 8.22 | 6.0 |

| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | 7.96 | 11 |

| AXL Receptor Tyrosine Kinase | AXL | 7.52 | 30 |

| Tyrosine-protein Kinase Mer | MERTK | 7.40 | 40 |

| Tyrosine-protein Kinase Receptor TYRO3 | TYRO3 | 7.30 | 50 |

| Lymphocyte-specific Protein Tyrosine Kinase | LCK | 7.26 | 55 |

| Tyrosine-protein Kinase Lyn | LYN | 7.15 | 71 |

| Vascular Endothelial Growth Factor Receptor 1 | FLT1 (VEGFR1) | 7.00 | 100 |

Data sourced from in vitro kinase binding assays. pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates stronger binding affinity.

Table 2: R406 Kinase Functional Inhibition (pIC50)

| Kinase Target | Gene Symbol | pIC50 | IC50 (nm) |

| Fms-like Tyrosine Kinase 3 | FLT3 | 8.52 | 3 |

| Spleen Tyrosine Kinase | SYK | 7.30 | 50 |

| Tyrosine-protein Kinase Lyn | LYN | 7.20 | 63 |

| Lymphocyte-specific Protein Tyrosine Kinase | LCK | 7.43 | 37 |

| Proto-oncogene Tyrosine-protein Kinase RET | RET | 8.30 | 5 |

| TAM Family Kinases (general) | AXL, MERTK, TYRO3 | - | < 1000 |

Data sourced from in vitro isolated enzyme activity assays. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Non-Kinase Off-Target Interactions

Beyond the kinome, R406 has been shown to interact with other classes of proteins, most notably G-protein coupled receptors.

Table 3: R406 Non-Kinase Target Interactions

| Target | Target Class | Activity | Ki (nm) |

| Adenosine A3 Receptor | GPCR | Antagonist | 280 |

Data sourced from radioligand binding assays.

Signaling Pathways of Key Off-Targets

The interaction of R406 with non-SYK targets can modulate critical cellular signaling pathways. The following diagrams illustrate the mechanisms of action for the most significant off-target interactions.

VEGFR2 Signaling and Hypertension

A notable clinical side effect of this compound is an increase in blood pressure.[1][2] This has been mechanistically linked to the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) by R406.[3][4] In vascular endothelial cells, VEGF binding to VEGFR2 stimulates nitric oxide (NO) production, leading to vasodilation. R406 inhibits VEGFR2 phosphorylation, thereby reducing NO release and causing increased vascular resistance, which manifests as hypertension.[1][3]

Caption: R406 inhibits VEGFR2, blocking NO production and leading to hypertension.

TAM Family Kinase Signaling